molecular formula C13H17ClFNO3 B2752939 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide CAS No. 1788676-16-3

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

Cat. No.: B2752939
CAS No.: 1788676-16-3
M. Wt: 289.73
InChI Key: PTBRPIIAXIDKPX-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a hydroxy-methoxy-methylpropyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline and 2-hydroxy-3-methoxy-2-methylpropylamine.

    Acylation Reaction: The 2-chloro-6-fluoroaniline undergoes acylation with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.

    Amidation Reaction: The intermediate 2-(2-chloro-6-fluorophenyl)acetamide is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-3-oxopropyl)acetamide.

    Reduction: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethylamine.

    Substitution: Formation of 2-(2-methoxy-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and methoxy groups could facilitate binding to active sites, while the chloro and fluoro substituents might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
  • 2-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the hydroxy-methoxy-methylpropyl acetamide moiety provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry where such modifications can enhance drug-like properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBRPIIAXIDKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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